![molecular formula C17H11ClFN5OS B10891920 3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10891920.png)
3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagentsThe final step involves the attachment of the 2-chloro-4-fluorobenzyl group, which can be achieved through nucleophilic substitution reactions using suitable halogenated benzyl derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The halogen atoms in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.
Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzyl moiety .
Applications De Recherche Scientifique
3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorobenzyl bromide
- 1-Chloro-4-fluorobenzene
- 3-Chloro-4-fluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of a quinazolinone core, triazole ring, and chlorofluorobenzyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Propriétés
Formule moléculaire |
C17H11ClFN5OS |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
3-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C17H11ClFN5OS/c18-13-7-11(19)6-5-10(13)8-23-9-20-16(22-23)24-15(25)12-3-1-2-4-14(12)21-17(24)26/h1-7,9H,8H2,(H,21,26) |
Clé InChI |
CCXODSQCOZGVIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=N3)CC4=C(C=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891837.png)
![N-(2-Adamantyl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]carbonyl}thiourea](/img/structure/B10891839.png)
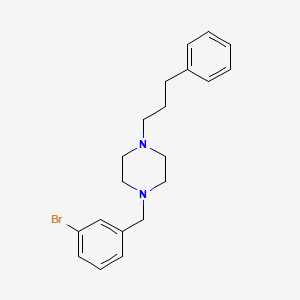
![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10891844.png)
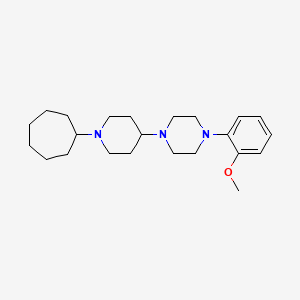
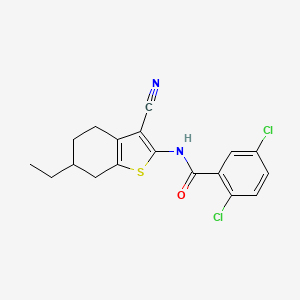
![1-[(2-Methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10891854.png)
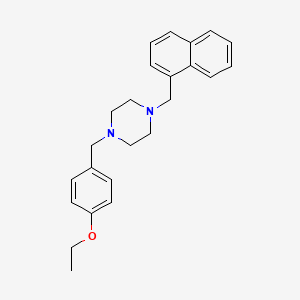
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B10891874.png)
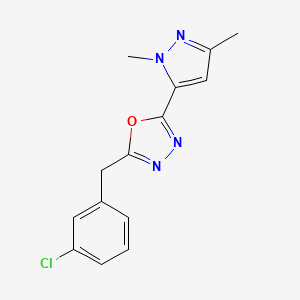
![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B10891894.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10891907.png)
![N-(4,5-Dimethyl-2-thiazolyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891914.png)
